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molecular formula C13H12N4S B1505069 5-Methyl-2-(methylthio)-7-phenylimidazo[5,1-F][1,2,4]triazine CAS No. 774462-47-4

5-Methyl-2-(methylthio)-7-phenylimidazo[5,1-F][1,2,4]triazine

Cat. No. B1505069
M. Wt: 256.33 g/mol
InChI Key: ZRUCUPQGMSDHPV-UHFFFAOYSA-N
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Patent
US07462614B2

Procedure details

Applying the Cyclization Procedure 1, using N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide (Intermediate 70) (590 mg, 2.15 mmol), 1,2-dichloroethane (10 mL) and phosphorus oxychloride (1.60 mL, 17.17 mmol), to afford 5-methyl-2-(methylthio)-7-phenylimidazo[5,1-f][1,2,4]triazine (350 mg) as a yellow solid. MS m/z 257 (M+1).
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:4]=[N:5][C:6]([CH:9]([NH:11][C:12](=O)[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH3:10])=[CH:7][N:8]=1.P(Cl)(Cl)(Cl)=O>ClCCCl>[CH3:10][C:9]1[N:11]=[C:12]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:5]2[C:6]=1[CH:7]=[N:8][C:3]([S:2][CH3:1])=[N:4]2

Inputs

Step One
Name
Quantity
590 mg
Type
reactant
Smiles
CSC=1N=NC(=CN1)C(C)NC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1N=NC(=CN1)C(C)NC(C1=CC=CC=C1)=O
Step Three
Name
Quantity
1.6 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(N2N=C(N=CC21)SC)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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